molecular formula C12H17Cl2N B6265686 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride CAS No. 1803583-64-3

1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride

Cat. No.: B6265686
CAS No.: 1803583-64-3
M. Wt: 246.2
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Description

1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a 4-chlorophenyl group and a propylamine chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride typically involves several steps:

  • Synthetic Routes and Reaction Conditions

      Step 1: The initial step often involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

      Step 2:

      Step 3: The final step involves the attachment of the propylamine chain. This can be done through a nucleophilic substitution reaction, where the cyclopropane intermediate reacts with propylamine under basic conditions.

  • Industrial Production Methods

    • Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

      Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

      Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

      Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under basic conditions.

  • Major Products

    • Oxidation products may include imines or nitroso compounds.
    • Reduction products typically include primary amines or hydrocarbons.
    • Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe to study biological pathways and interactions, especially those involving amine receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets and Pathways:

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride: Similar structure but with a methyl group instead of a propyl group.

      1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine hydrochloride: Similar structure but with an ethyl group instead of a propyl group.

  • Uniqueness

    • The propyl group in this compound provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
    • The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development.

Properties

CAS No.

1803583-64-3

Molecular Formula

C12H17Cl2N

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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